molecular formula C5H14ClNNaO4P B3059112 Trimethyl(2-(phosphonooxy)ethyl)ammonium chloride monosodiumsalt CAS No. 94386-32-0

Trimethyl(2-(phosphonooxy)ethyl)ammonium chloride monosodiumsalt

Cat. No.: B3059112
CAS No.: 94386-32-0
M. Wt: 241.58 g/mol
InChI Key: YXASBCBIGCKBNX-UHFFFAOYSA-M
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Description

Evolution of Phosphocholine Compound Research

Phosphocholine research originated with its identification in Streptococcus pneumoniae cell walls in the 1930s, where it was recognized as a critical component of bacterial teichoic acids. By the 1970s, advancements in nuclear magnetic resonance (NMR) spectroscopy enabled precise structural elucidation of phosphorylcholine (ChoP) derivatives, revealing their zwitterionic nature and role in host-pathogen interactions. A pivotal discovery emerged in the 1990s when the lic1 operon in Haemophilus influenzae was linked to ChoP biosynthesis, demonstrating its phase-variable expression as an immune evasion mechanism.

The 2000s saw breakthroughs in eukaryotic ChoP metabolism, particularly the characterization of cytidine triphosphate:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme in phosphatidylcholine synthesis. Structural studies of Arabidopsis thaliana CCT1 identified conserved motifs (e.g., L59 and Q156) critical for substrate binding and catalytic activity, highlighting evolutionary conservation across the green lineage. These findings laid the groundwork for synthesizing stable ChoP analogs like trimethyl(2-(phosphonooxy)ethyl)ammonium chloride monosodium salt, which retain biological activity while resisting enzymatic degradation.

Table 1: Milestones in Phosphocholine Research

Year Discovery Significance Reference
1930 Identification of ChoP in S. pneumoniae First bacterial ChoP characterization
1978 NMR structure of ChoP-glycoconjugates Revealed zwitterionic membrane interactions
1994 lic1 operon characterization in H. influenzae Linked phase variation to immune evasion
2002 Subcellular localization of CCTα in nuclear membranes Elucidated phosphatidylcholine synthesis regulation
2023 Positively selected CCT1 sites (L59/Q156) in A. thaliana Demonstrated evolutionary conservation of catalysis

Key Discoveries in Quaternary Ammonium Phosphonate Chemistry

Quaternary ammonium phosphonates gained prominence in the 1980s for their dual hydrophilic-phobic properties, enabling applications in ion-exchange resins and antimicrobial agents. The synthesis of trimethyl(2-(phosphonooxy)ethyl)ammonium derivatives was revolutionized by the Kennedy pathway, which inspired biomimetic strategies to couple CDP-choline analogs with diacylglycerol mimics. For instance, site-directed mutagenesis of cholinephosphotransferase (CEPT1) revealed glycine-156 as critical for accommodating both CDP-choline and CDP-ethanolamine substrates, enabling rational design of bifunctional catalysts.

Recent work on alkyl chain-length effects demonstrated that C12–C14 quaternary ammonium phosphonates exhibit optimal antibacterial activity against Staphylococcus aureus, with EC50 values ≤2 µg/mL. These compounds disrupt membrane integrity via electrostatic interactions between their cationic ammonium groups and anionic phospholipids, a mechanism shared with natural ChoP-modified bacterial adhesins.

Table 2: Structural Innovations in Quaternary Ammonium Phosphonates

Innovation Period Key Advancement Application Impact
1980–1990 Ion-exchange resins with phosphonate headgroups Water treatment and metal sequestration
2000–2010 CEPT1 glycine-156 mutagenesis Bifunctional catalyst design
2020–present C12–C14 alkyl chain optimization Enhanced antimicrobial potency

Paradigm Shifts in Biomimetic Compound Design

Biomimetic design of ChoP analogs emerged from studies of bacterial immune evasion. Pathogens like Neisseria meningitidis exploit host-like ChoP epitopes to avoid neutrophil extracellular traps, inspiring synthetic zwitterionic polymers for stealth drug delivery. The crystal structure of phosphorylcholine transferase (PptA) revealed a conserved binding pocket for CDP-choline, enabling computational modeling of inhibitors with sub-micromolar affinity.

A notable shift occurred in 2023 with the development of quaternary ammonium-phosphonate hybrids (QHSs) mimicking ChoP’s charge distribution. Compounds 1e and 5e showed 99% eradication of S. aureus at 4 µg/mL by destabilizing lipid bilayers, mirroring the action of natural ChoP-binding antimicrobial peptides. Concurrently, plant CCT engineering enabled in planta production of phosphorylcholine derivatives, offering sustainable alternatives to chemical synthesis.

Table 3: Biomimetic Applications of ChoP Analogs

Application Field Design Principle Outcome Reference
Antimicrobial agents Zwitterionic QHS mimics ChoP charge distribution Broad-spectrum activity against resistant strains
Drug delivery systems ChoP-functionalized liposomes Reduced macrophage clearance in vivo
Enzyme inhibitors PptA active-site analogs 80% inhibition at 0.5 µM

Properties

IUPAC Name

sodium;2-(trimethylazaniumyl)ethyl hydrogen phosphate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO4P.ClH.Na/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);1H;/q;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXASBCBIGCKBNX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)[O-].[Na+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNNaO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94386-32-0
Record name Trimethyl(2-(phosphonooxy)ethyl)ammonium chloride monosodiumsalt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094386320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethyl[2-(phosphonooxy)ethyl]ammonium chloride monosodiumsalt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

Trimethyl(2-(phosphonooxy)ethyl)ammonium chloride monosodium salt , also known as N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium , is a quaternary ammonium compound with potential applications in various biological systems. This article focuses on its biological activity, including mechanisms of action, toxicity, and potential therapeutic uses, supported by relevant case studies and research findings.

The biological activity of trimethyl(2-(phosphonooxy)ethyl)ammonium chloride is primarily attributed to its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it can influence membrane fluidity and permeability, which may alter the function of membrane-bound proteins and receptors. This interaction can lead to various physiological effects, including modulation of neurotransmitter release and cellular signaling pathways.

Toxicological Profile

Research has indicated that compounds similar to trimethyl(2-(phosphonooxy)ethyl)ammonium can exhibit cytotoxic effects. For instance, studies on related phosphonium salts have shown that they can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. The specific toxicological effects of trimethyl(2-(phosphonooxy)ethyl)ammonium chloride require further investigation to establish safe dosage levels and potential side effects.

Table 1: Toxicological Data Summary

Study TypeOrganismDose (mg/kg)Observed Effects
In vitro cytotoxicityHuman cancer cell linesVariesInduction of apoptosis and ROS generation
In vivo toxicityRodents10-50Liver enzyme elevation, histopathological changes
GenotoxicityMammalian cellsN/ANo significant genotoxic effects observed

Case Studies

  • Cancer Therapeutics : A study investigated the use of phosphonium salts in targeting cancer cells. The results indicated that these compounds could selectively induce apoptosis in malignant cells while sparing normal cells, suggesting a potential therapeutic application for trimethyl(2-(phosphonooxy)ethyl)ammonium chloride in oncology.
  • Neurotransmitter Modulation : Research on similar quaternary ammonium compounds demonstrated their ability to enhance acetylcholine release at synapses, indicating a possible role for trimethyl(2-(phosphonooxy)ethyl)ammonium chloride in neuropharmacology.
  • Antimicrobial Activity : Preliminary studies have shown that trimethylated phosphonium compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This suggests potential applications in developing antimicrobial agents or disinfectants.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of trimethyl(2-(phosphonooxy)ethyl)ammonium chloride has not been extensively characterized. However, its quaternary ammonium structure implies limited oral bioavailability due to poor permeability across biological membranes. Further pharmacokinetic studies are necessary to elucidate its behavior in vivo.

Research Findings

Recent investigations into phosphonium compounds have highlighted their diverse biological activities. For instance:

  • Anticancer Properties : A study found that phosphonium salts could inhibit tumor growth in xenograft models by inducing oxidative stress specifically in cancer cells.
  • Neuroprotective Effects : Another research project suggested that these compounds might protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Chemical Reactions Analysis

Decomposition and Thermal Reactions

The compound undergoes decomposition under specific conditions:

Table 2: Thermal Breakdown

Condition Observation Mechanism Reference
Heating with NaOH/KMnO₄Release of trimethylamine gas (detected via litmus test)Cleavage of the quaternary ammonium group
>108°C (decomposition)Degradation into phosphoric acid derivativesPhosphate ester hydrolysis
  • Identification Test : A 5% aqueous solution produces a yellow precipitate with potassium mercury iodide, confirming the presence of ammonium ions .

Analytical and Complexation Reactions

The phosphate group enables interactions with metal ions and analytical reagents:

Table 3: Key Analytical Reactions

Reagent/Condition Result Application Reference
Ammonium molybdate + HNO₃Yellow precipitate (phosphate confirmation)Qualitative phosphate test (I-26)
Kjeldahl nitrogen analysisQuantifies nitrogen content (20.116 mg/0.05M H₂SO₄)Purity assessment
  • Phosphate Reactivity : The phosphonooxy group forms insoluble complexes with divalent cations (e.g., Ca²⁺, Mg²⁺), though specific data for this compound require further study .

Functional Group Reactivity

  • Quaternary Ammonium Group : Stable under neutral conditions but degrades in strong bases or oxidizing agents .

  • Phosphate Ester : Susceptible to hydrolysis under acidic or enzymatic conditions (e.g., phosphatase activity) .

Comparison with Similar Compounds

Calcium Phosphorylcholine Chloride (CAS: 4826-71-5)

  • Molecular Formula: C5H13CaClNO4P .
  • Key Differences: Counterion: Calcium instead of sodium, altering solubility (less soluble in water compared to the monosodium salt) . Applications: Primarily used in pharmaceutical formulations for calcium-dependent biochemical pathways .
  • Safety: Limited toxicity data available, but calcium salts are generally considered biocompatible .

Phosphocholine (Choline Phosphate)

  • Molecular Formula: C5H14NO5P .
  • Key Differences: Charge State: Exists as an inner salt (zwitterion) without additional counterions, unlike the monosodiumsalt . Solubility: Similar aqueous solubility but differs in organic solvent compatibility (e.g., insoluble in ether) .
  • Applications : Critical in cell membrane phospholipid synthesis and as a precursor for acetylcholine .

Quaternary Ammonium Compounds with Varying Substituents

Methyl-Tri-Ethyl-Ammonium Chloride

  • Structure : Replaces one methyl group in the trimethylammonium core with ethyl .
  • Activity: Slightly more potent than tetraethylammonium chloride in blocking autonomic ganglia, suggesting alkyl chain length impacts pharmacological activity .

Behenoyl PG-Trimonium Chloride

  • Structure: Contains a long-chain behenoyl (C22) ester group attached to a quaternary ammonium head .
  • Applications: Used as a cationic surfactant in cosmetics, contrasting with the monosodiumsalt’s biomedical roles .

Perfluorinated Quaternary Ammonium Salts

  • Examples : Poly(difluoromethylene)-based compounds (e.g., CAS 65530-71-4) .
  • Key Differences: Fluorinated Backbone: Enhances thermal and chemical stability but raises environmental persistence concerns . Applications: Industrial surfactants and firefighting foams, unlike the monosodiumsalt’s food/pharma uses .

Data Table: Comparative Analysis of Key Compounds

Property Trimethyl(2-(phosphonooxy)ethyl)ammonium Chloride Monosodiumsalt Calcium Phosphorylcholine Chloride Phosphocholine Methyl-Tri-Ethyl-Ammonium Chloride
Molecular Formula C5H14ClNNaO4P C5H13CaClNO4P C5H14NO5P C6H16ClN
Molecular Weight (g/mol) 241.59 219.6 (anhydrous) 183.14 137.65
Solubility in Water High Moderate High High
Primary Applications Food additives, pharmaceuticals Pharmaceuticals Cell biology Neuromuscular research
Toxicity (LD50, oral mouse) 7720 mg/kg Not reported Not applicable Not reported

Research Findings and Mechanistic Insights

  • Structure-Activity Relationships: The monosodiumsalt’s phosphonooxy group enhances its role in phosphate transfer reactions, critical for liver function support . Calcium salts exhibit reduced solubility but improved stability in lipid-rich environments, making them suitable for sustained-release formulations .
  • Pharmacological Potency :
    • Quaternary ammonium compounds with bulkier alkyl groups (e.g., methyl-tri-ethyl) show higher ganglionic blocking activity than trimethyl derivatives, likely due to increased hydrophobicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethyl(2-(phosphonooxy)ethyl)ammonium chloride monosodiumsalt
Reactant of Route 2
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Trimethyl(2-(phosphonooxy)ethyl)ammonium chloride monosodiumsalt

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